molecular formula Ge4Sc5 B14443544 CID 78066564

CID 78066564

Cat. No.: B14443544
M. Wt: 515.3 g/mol
InChI Key: AAVMOWUSZLVZRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 78066564 is a unique compound registered in the PubChem database, a critical resource for chemical information managed by the National Center for Biotechnology Information (NCBI).

Properties

Molecular Formula

Ge4Sc5

Molecular Weight

515.3 g/mol

InChI

InChI=1S/4Ge.5Sc

InChI Key

AAVMOWUSZLVZRE-UHFFFAOYSA-N

Canonical SMILES

[Sc].[Sc].[Sc].[Sc].[Sc].[Ge].[Ge].[Ge].[Ge]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78066564 involves multiple steps, including the use of specific reagents and catalysts. The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield. The process typically involves:

    Initial Reaction: The starting materials are reacted under controlled temperature and pressure conditions.

    Intermediate Formation: The intermediate compounds are isolated and purified.

    Final Synthesis: The final product is synthesized through a series of reactions, including oxidation, reduction, and substitution.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency. Key steps include:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Purification: The product is purified using techniques such as distillation, crystallization, and chromatography.

    Quality Control: The final product undergoes rigorous quality control to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

CID 78066564 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using specific oxidizing agents.

    Reduction: Reduction reactions are carried out using reducing agents to modify the compound’s structure.

    Substitution: Substitution reactions involve replacing one functional group with another.

Common Reagents and Conditions

The reactions typically involve common reagents such as:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of aldehydes or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

CID 78066564 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 78066564 involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system it interacts with. The compound’s effects are mediated through binding to target proteins, altering their activity and leading to downstream effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

To contextualize CID 78066564, comparisons with structurally or functionally related compounds are essential. Below is a systematic evaluation based on analogous PubChem entries and methodologies described in the evidence:

Structural Comparison

Structural analogs are identified using PubChem’s similarity search tools. For example:

  • Betulin derivatives (CID 72326, CID 64971, CID 92158) share triterpenoid frameworks, which are often modified to enhance bioactivity .
  • Hibiscus sabdariffa bioactives (e.g., gallic acid CID 370, quercetin CID 5280343) exhibit phenolic structures linked to antioxidant properties .
  • Substrates like taurocholic acid (CID 6675) and inhibitors like irbesartan (CID 3749) highlight functional group diversity in drug discovery .

Hypothetical Structural Features of this compound: If this compound resembles flavonoids (e.g., quercetin) or triterpenoids (e.g., betulin), its reactivity and solubility would depend on hydroxylation patterns, glycosylation, or stereochemistry.

Physicochemical Properties

Key properties (e.g., molecular weight, logP, hydrogen bond donors/acceptors) are critical for drug-likeness. For example:

Compound (CID) Molecular Weight (g/mol) logP Hydrogen Bond Donors Hydrogen Bond Acceptors
Colchicine (6167) 399.44 1.99 3 7
Betulin (72326) 442.73 6.95 2 2
Quercetin (5280343) 302.23 1.50 5 7

This compound’s properties would likely align with its structural class, influencing bioavailability and target interactions.

Challenges in Comparison

  • Data Gaps: Limited experimental data for this compound in the provided evidence necessitates reliance on analogs.
  • Conflicting Terminology: The term "CID" in the evidence refers to both PubChem identifiers and collision-induced dissociation , requiring careful disambiguation.

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